molecular formula C11H10FNO2 B13216404 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B13216404
M. Wt: 207.20 g/mol
InChI Key: JZSAEJPVIWCTBU-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole core . For this compound, specific starting materials and conditions would include the use of ethyl-substituted phenylhydrazine and a fluorinated aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluoro groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-ethyl-7-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c1-2-6-7-4-3-5-8(12)9(7)13-10(6)11(14)15/h3-5,13H,2H2,1H3,(H,14,15)

InChI Key

JZSAEJPVIWCTBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

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